2,2-二丙基丙二酸二甲酯

描述

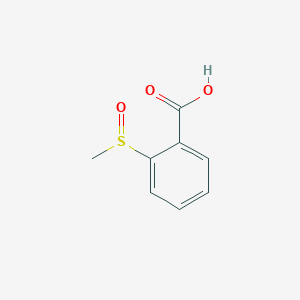

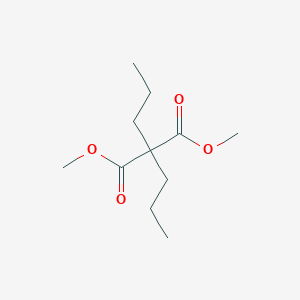

Dimethyl 2,2-dipropylmalonate is a chemical compound that is related to the malonate family, which is characterized by the presence of two ester groups attached to a central carbon atom. Although the provided papers do not directly discuss Dimethyl 2,2-dipropylmalonate, they do provide insights into the chemistry of related malonate compounds and their derivatives. These insights can be extrapolated to understand the properties and reactivity of Dimethyl 2,2-dipropylmalonate.

Synthesis Analysis

The synthesis of malonate derivatives can be complex and varied. For example, the paper titled "Anodic Cyclization of Dimethyl 2-(3-Oxo-3-arylpropyl) Malonates into the Corresponding Dimethyl 2-Aroylcyclopropane-1,1-dicarboxylates" describes the electrooxidation of dimethyl malonate derivatives in the presence of potassium iodide and a base to yield cyclized products . This indicates that malonate derivatives can undergo cyclization reactions under electrochemical conditions, which could be applicable to the synthesis of Dimethyl 2,2-dipropylmalonate.

Molecular Structure Analysis

The molecular structure of malonate derivatives is crucial in determining their reactivity and physical properties. For instance, the paper on the synthesis and characterization of triorganotin bromides reveals that the molecular geometry of these compounds can be determined using NMR spectroscopy and X-ray crystallography . This suggests that similar techniques could be employed to analyze the molecular structure of Dimethyl 2,2-dipropylmalonate.

Chemical Reactions Analysis

Malonate derivatives participate in a variety of chemical reactions. The Diels-Alder reaction, as discussed in the paper on the synthesis of lyxopyranosyl C-glycosides, is one such reaction where malonate derivatives act as dienophiles . Additionally, the paper on the synthesis of fluoromalonates from hexafluoropropene indicates that malonate derivatives can be functionalized to introduce fluorine atoms . These reactions are indicative of the versatility of malonate derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of malonate derivatives are influenced by their molecular structure. The solubility behavior of the triorganotin bromides, as described in the paper on their synthesis and characterization, shows that the substituents on the malonate affect their solubility in various solvents . This information can be used to infer that the physical properties of Dimethyl 2,2-dipropylmalonate, such as solubility, will depend on its substituents and molecular conformation.

科学研究应用

还原环化:Perch、Kisanga 和 Widenhoefer (2000) 研究了二烯丙基丙二酸二甲酯的还原环化,在特定条件下生成二丙基丙二酸二甲酯。这项研究对于理解有机合成中类似化合物的反应性和转化可能性至关重要 (Perch、Kisanga 和 Widenhoefer,2000)。

二聚化和级联低聚反应:Novikov、Korolev、Timofeev 和 Tomilov (2011) 探索了二苯基环丙烷-1,1-二甲酸二甲酯(一种类似化合物)在路易斯酸催化下的二聚化和级联低聚反应。这项研究提供了对类似丙二酸二甲酯衍生物的潜在合成应用的见解 (Novikov、Korolev、Timofeev 和 Tomilov,2011)。

镍催化的烷基化:Bricout、Carpentier 和 Mortreux (1996) 报道了在二膦镍配合物的催化下,各种烯丙基乙酸盐与丙二酸二甲酯的烷基化反应。这项研究有助于理解此类反应中的催化机理和某些配体的效率 (Bricout、Carpentier 和 Mortreux,1996)。

有机合成中的电氧化:Okimoto、Yamamori、Ohashi、Hoshi 和 Yoshida (2013) 证明了二甲基 2-(3-氧代-3-芳基丙基)丙二酸二甲酯的电氧化可生成环化产物。他们的研究重点是电化学方法在有机合成中的应用,特别是在丙二酸二甲酯衍生物的环化中 (Okimoto、Yamamori、Ohashi、Hoshi 和 Yoshida,2013)。

催化不对称烷基化:Rabeyrin、Nguefack 和 Sinou (2000) 研究了在水中使用表面活性剂,以钯为催化剂对 1,3-二苯基-2-丙烯基乙酸盐与丙二酸二甲酯进行烷基化反应,并获得了高对映选择性。这项研究与开发更高效、更环保的催化工艺相关 (Rabeyrin、Nguefack 和 Sinou,2000)。

氟丙二酸二甲酯的合成:石川和高冈 (1981) 专注于二甲基和二乙基氟丙二酸二甲酯的合成,突出了丙二酸二甲酯衍生物在合成氟化合物的多功能性,氟化合物在制药和农用化学品中具有广泛的应用 (石川和高冈,1981)。

安全和危害

属性

IUPAC Name |

dimethyl 2,2-dipropylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMAHACGDXIMSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

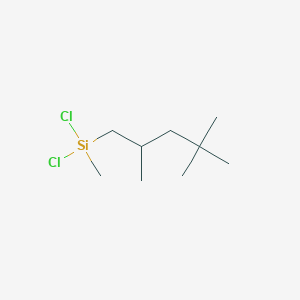

CCCC(CCC)(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343366 | |

| Record name | Propanedioic acid, dipropyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2,2-dipropylmalonate | |

CAS RN |

16644-05-6 | |

| Record name | Propanedioic acid, dipropyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。